molecular formula C13H21N3O2 B11035760 N,N-Diethyl-2-(4-propioloylpiperazin-1-yl)acetamide

N,N-Diethyl-2-(4-propioloylpiperazin-1-yl)acetamide

Cat. No.: B11035760
M. Wt: 251.32 g/mol
InChI Key: OGGRSYFMVQLGSE-UHFFFAOYSA-N
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Description

NN-DIETHYL-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperazine ring substituted with a prop-2-ynoyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NN-DIETHYL-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine ring. The prop-2-ynoyl group is introduced through a reaction with propargyl bromide under basic conditions. The final step involves the acylation of the piperazine derivative with diethylamine and acetic anhydride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of NN-DIETHYL-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

NN-DIETHYL-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

NN-DIETHYL-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of NN-DIETHYL-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NN-DIETHYL-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE is unique due to its specific structural features, such as the prop-2-ynoyl group and the piperazine ring

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

N,N-diethyl-2-(4-prop-2-ynoylpiperazin-1-yl)acetamide

InChI

InChI=1S/C13H21N3O2/c1-4-12(17)16-9-7-14(8-10-16)11-13(18)15(5-2)6-3/h1H,5-11H2,2-3H3

InChI Key

OGGRSYFMVQLGSE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1CCN(CC1)C(=O)C#C

Origin of Product

United States

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